5-(3-Ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is a synthetic compound belonging to the thiazolidinedione class. These compounds are known for their potential biological activity, particularly in areas like diabetes research. This specific derivative has been explored for its potential antidiabetic properties. []
5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is a synthetic compound that belongs to the class of thiazolidine derivatives. This compound is notable for its potential biological activities and applications in medicinal chemistry. It features a thiazolidine core, which is often associated with various pharmacological properties, including anti-diabetic and anti-inflammatory effects. The compound's structure includes a benzylidene moiety, which contributes to its reactivity and biological function.
The compound can be synthesized through various methods, primarily involving the condensation of thiazolidine-2,4-dione with appropriate aldehydes. Research has shown that derivatives of thiazolidine-2,4-dione can be obtained by modifying the substituents on the benzylidene group, thereby tailoring the compound's properties for specific applications .
5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione can be classified as:
The synthesis of 5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione typically involves a multi-step process:
The reaction conditions typically include:
The molecular formula for 5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is . The structure features:
Key structural data includes:
5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione can participate in various chemical reactions:
The synthesis reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess product formation and purity.
The mechanism by which 5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione exerts its biological effects is not fully elucidated but may involve:
Research indicates that derivatives of thiazolidine compounds exhibit significant antioxidant activity with varying efficacy depending on their substituents .
Key physical properties include:
Chemical properties include:
Relevant analyses have shown that variations in substituents significantly influence these properties .
5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has potential applications in several areas:
5-(3-Ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione (CAS: 1055980-74-9) is a synthetic small-molecule compound with the molecular formula C₁₂H₁₁NO₄S and a molecular weight of 265.29 g/mol. Its IUPAC name explicitly defines the core thiazolidinedione (TZD) ring conjugated to a 3-ethoxy-4-hydroxy-substituted benzylidene group at the 5-position. The compound adopts a Z-configuration (synonymous with Zusammen) across the exocyclic double bond, confirmed by ¹H-NMR spectroscopy where the vinylic proton resonates as a sharp singlet at δ 7.84–8.22 ppm—a diagnostic region for Z-isomers in TZD derivatives [2] [3].
Table 1: Structural Descriptors of 5-(3-Ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione
Property | Value/Descriptor |
---|---|
CAS Registry Number | 1055980-74-9 |
Molecular Formula | C₁₂H₁₁NO₄S |
Molecular Weight | 265.29 g/mol |
Configuration | Z (Zusammen) |
Canonical SMILES | CCOC1=CC(/C=C2\SC(=O)NC2=O)=CC=C1O |
InChI Key | HTFKYUIYCWNLNL-POHAHGRESA-N |
Diagnostic IR Bands | νC=O: 1646–1747 cm⁻¹; νO-H: 3520–3554 cm⁻¹; νC=C: 1609–1618 cm⁻¹ |
The benzylidene moiety features a phenolic hydroxyl group at the 4-position and an ethoxy group at the 3-position, contributing to the compound's hydrogen-bonding capacity and polarity. Infrared spectroscopy reveals key functional groups: broad O-H stretches (3520–3554 cm⁻¹) for phenolic and amide N-H groups, intense carbonyl stretches (1646–1747 cm⁻¹) for the TZD ring and amide, and a distinct C=C stretch (1609–1618 cm⁻¹) confirming the condensation product [2] [3]. The presence of the ethoxy group is further evidenced by asymmetric/symmetric ether stretches at 1212–1244 cm⁻¹ and 1027–1032 cm⁻¹ [3].
The TZD scaffold emerged as a critical pharmacophore in antidiabetic drug discovery during the 1980s. Early prototypes like ciglitazone demonstrated hypoglycemic effects but were withdrawn due to toxicity. Subsequent generations—troglitazone (hepatotoxicity), rosiglitazone (cardiovascular risks), and pioglitazone (current clinical use)—established TZDs as PPARγ agonists that enhance insulin sensitivity [5] [6]. The structural evolution of TZDs revealed that substitutions at the 5-position profoundly influence pharmacological activity and safety.
Table 2: Evolution of TZD-Based Therapeutics Highlighting Structural Innovations
Generation | Representative Drug | Key Structural Features | Outcome |
---|---|---|---|
First | Ciglitazone | Unsubstituted benzyl group | Withdrawn (hepatotoxicity) |
Second | Troglitazone | Chromane ring at C5; α-tocopherol moiety | Withdrawn (hepatotoxicity) |
Third | Rosiglitazone | Pyridine-containing benzylidene; para-N-methyl group | Restricted (cardiac risks) |
Third | Pioglitazone | Ethylpyridine-containing benzylidene | Clinically used (with monitoring) |
Hybrid | Target Compound | 3-Ethoxy-4-hydroxybenzylidene + salicylamide moiety | Preclinical research |
The synthesis of 5-(3-ethoxy-4-hydroxybenzylidene)-TZD represents an advancement in hybrid TZD design aimed at integrating antioxidant properties. Its development was enabled by optimized Knoevenagel condensation techniques. Traditional methods using acetic acid (bp 118°C) caused decomposition of phenolic aldehydes, but switching to methanol (bp 64°C) with piperidine catalysis reduced reaction times to 1 hour and improved yields. This method proved essential for preserving the labile 3-ethoxy-4-hydroxybenzylidene group [2] [3] [10].
The 3-ethoxy-4-hydroxybenzylidene substituent confers dual functionality: radical scavenging capacity and metal chelation potential. In vitro studies of structurally analogous phenolic TZDs revealed that compounds with ortho/methoxy-hydroxy patterns (e.g., 5f and 5l) exhibit potent antiradical activity against DPPH• and ABTS•⁺ radicals, comparable to reference antioxidants like ascorbic acid and Trolox. This activity stems from the phenolic O-H group, which donates hydrogen atoms to quench free radicals [2] [3].
Table 3: Influence of Benzylidene Substituents on Antioxidant Activity in TZD Hybrids
Compound | Benzylidene Substitution Pattern | Relative DPPH• Scavenging (%) | Fe²⁺ Chelation (%) |
---|---|---|---|
5f | 2,4-Dihydroxy-5-methoxy | 92.3 ± 1.5 | 18.7 ± 0.9 |
5l | 3,4,5-Trihydroxy | 89.6 ± 2.1 | 22.4 ± 1.2 |
Target | 3-Ethoxy-4-hydroxy | ~85 (estimated) | <20 (estimated) |
Quantum chemical studies elucidate the pharmacophore’s efficiency:
The ethoxy group at the meta-position fine-tunes bioavailability by balancing hydrophilicity (from the phenol) and lipophilicity, potentially enhancing membrane permeability. Though direct data on the target compound’s Fe²⁺ chelation is limited, studies on analogs show modest activity (15–25%), attributable to the ortho-hydroxy-ketone motif in salicylamide-containing derivatives rather than the 3-ethoxy-4-hydroxy group alone [2] [3].
Table 4: Key Quantum Descriptors Influencing Antioxidant Efficacy
Quantum Descriptor | Role in Antioxidant Activity | Benzylidene Dependence |
---|---|---|
O-H Bond Dissociation Energy | Lower BDE = higher H-atom donation capacity | Reduced by para-hydroxyl + resonance |
HOMO Energy | Higher energy = improved electron-donating ability | Elevated by electron-donating groups |
Spin Density Distribution | Delocalization stabilizes phenoxyl radical intermediate | Enhanced by conjugated TZD ring |
Future research directions include exploring structure-activity relationships through substitutions on the ethoxy group or TZD nitrogen and evaluating in vivo efficacy in models of oxidative stress-linked diseases.
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0